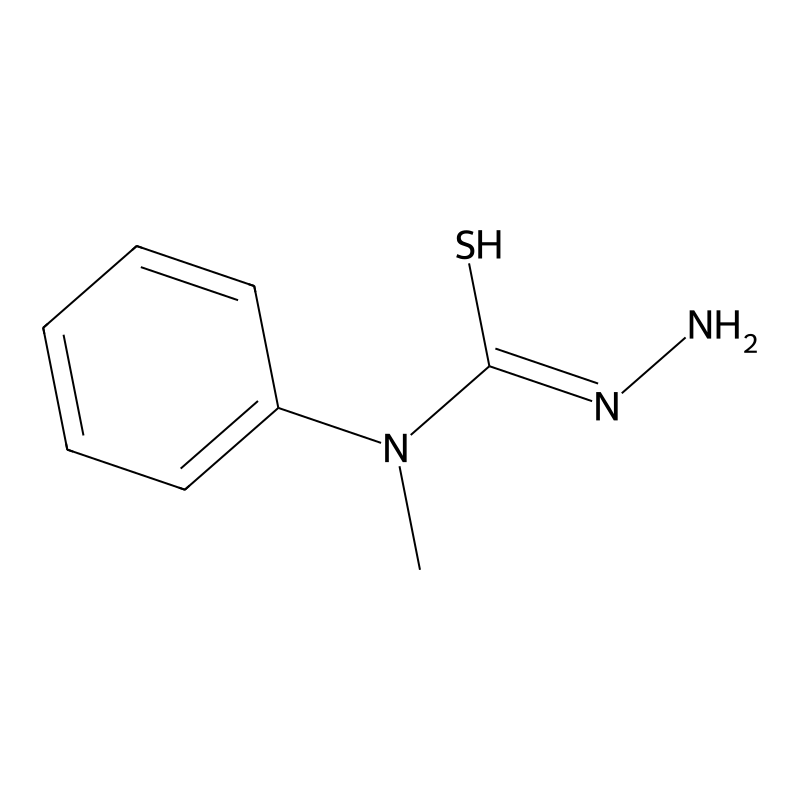

Hydrazinecarbothioamide, N-methyl-N-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antioxidant and Anticancer Agent

Specific Scientific Field: Biochemistry and Oncology

Summary of the Application: Carbazole-based molecules containing thiosemicarbazide functional groups, such as n-methyl-n-phenylhydrazinecarbothioamide, are recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways . These derivatives also exhibit noteworthy antioxidant properties .

Methods of Application or Experimental Procedures: The radical scavenging capabilities of the compounds were assessed using the 2,2-diphenyl-1-picrylhydrazyl assay . Antiproliferative activities were evaluated on MCF-7 cancer cell lines through viability assays . Additionally, the modulation of the PI3K/Akt/mTOR pathway, apoptosis/necrosis induction, and cell cycle analysis were conducted for the most promising anticancer agents .

Results or Outcomes: Nine compounds showed potent antioxidant activities with IC 50 values lower than the positive control acarbose, with compounds 4 h and 4y exhibiting the highest potency (IC 50 values of 0.73 and 0.38 µM, respectively) . Furthermore, compounds 4o and 4r displayed significant anticancer effects, with IC 50 values of 2.02 and 4.99 µM, respectively . Compound 4o, in particular, exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines .

Transition Metal Complexation

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: Transition metals have been used in the complexation of thiosemicarbazides, thiocarbohydrazides, and their corresponding carbazones . This includes n-methyl-n-phenylhydrazinecarbothioamide .

Methods of Application or Experimental Procedures: The review focuses on some interesting and recent applications of transition metals towards the complexation of thiosemicarbazides, thiocarbohydrazides, and their corresponding carbazones .

Results or Outcomes: This review also deals with a summary of the fruitful use of metal complexes of thiosemicarbazones and thiocarbazones ligands in the field of catalysis . The review focuses on the applications of these complexes related to their biological importance .

Hydrazinecarbothioamide, N-methyl-N-phenyl- is an organic compound characterized by the presence of both hydrazine and carbothioamide functional groups. Its chemical formula is C₉H₁₂N₄OS, featuring a methyl group and a phenyl group attached to the nitrogen atoms of the hydrazine moiety. The structure includes a thioamide linkage, which contributes to its reactivity and potential biological activity. The compound exhibits notable physical properties, such as being a solid at room temperature, with specific melting and boiling points that can vary based on purity and environmental conditions.

- Cyclization Reactions: It can react with isocyanides to form triazoline derivatives. For instance, when reacted with phenyl isocyanide, it yields 4-methyl-∆²-1,2,4-triazoline-5-thione .

- Condensation Reactions: The compound can also undergo condensation with carbonyl compounds, leading to the formation of more complex heterocycles .

- Substitution Reactions: It has been shown to react with electrophiles in substitution reactions, where the nitrogen atoms act as nucleophiles.

Hydrazinecarbothioamide derivatives have demonstrated various biological activities, including:

- Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal effects, making them candidates for pharmaceutical development.

- Cytotoxic Activity: Certain studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in anticancer research .

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially influencing metabolic pathways relevant to disease processes .

Several methods exist for synthesizing N-methyl-N-phenyl hydrazinecarbothioamide:

- Direct Reaction of Hydrazine and Thioamide: This involves reacting N-methylhydrazine with a suitable thioamide under controlled conditions.

- Condensation with Isocyanides: As mentioned earlier, reacting N-methyl-N-phenyl hydrazinecarbothioamide with isocyanides leads to triazoline derivatives .

- Utilization of Carbonyl Compounds: Condensation reactions with carbonyl compounds can also yield this compound through the formation of intermediates that subsequently rearrange or cyclize.

N-methyl-N-phenyl hydrazinecarbothioamide finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.

- Agriculture: Some compounds derived from it are investigated for use as pesticides or herbicides due to their biological activity.

- Material Science: The compound may serve as a precursor for synthesizing novel materials or polymers with specific properties.

Research into interaction studies involving N-methyl-N-phenyl hydrazinecarbothioamide has revealed insights into its reactivity and binding affinities:

- Molecular Docking Studies: These studies help elucidate how the compound interacts with biological targets at the molecular level, providing a foundation for drug design .

- Kinetic Studies: Investigating the kinetics of reactions involving this compound helps understand its stability and reactivity under various conditions .

N-methyl-N-phenyl hydrazinecarbothioamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylhydrazine | Contains only methyl groups on nitrogen | Simpler structure; lacks phenyl group |

| Phenylhydrazine | Contains a phenyl group but no methyl group | Lacks thioamide functionality |

| Thiosemicarbazone | Contains thiosemicarbazone moiety | More complex structure; different reactivity |

| N-Arylthiosemicarbazone | Aryl group instead of phenyl | Varies in biological activity |

N-methyl-N-phenyl hydrazinecarbothioamide is unique due to its combination of both methyl and phenyl substitutions on the hydrazine moiety along with the thioamide functionality, which influences its reactivity and biological properties significantly compared to similar compounds.

Thiosemicarbazones have been studied since the mid-20th century, with early research focusing on their metal-chelating properties and antiviral activity. Hydrazinecarbothioamide, N-methyl-N-phenyl-, emerged as a structurally distinct member of this class due to its asymmetrical N-substitutions. The compound’s synthesis typically follows the Schiff base mechanism, where hydrazinecarbothioamide intermediates react with aldehydes or ketones under acidic conditions. For example, studies demonstrate that N-methyl-N-phenyl derivatives are synthesized via refluxing substituted anilines with di-tert-butyl dicarbonate, followed by hydrazine hydrate treatment. This method yields intermediates with 45–85% efficiency, reflecting advancements in one-pot reaction optimization.

The evolution of thiosemicarbazone chemistry has been driven by the need for tailored ligands in metallodrug design. Hydrazinecarbothioamide, N-methyl-N-phenyl-, gained prominence for its ability to form stable complexes with transition metals like cobalt and nickel, which are critical in hydrogen evolution reactions. Early applications focused on antioxidant activity, with derivatives showing radical scavenging capabilities in DPPH assays. However, recent shifts emphasize its role in addressing antimicrobial resistance, particularly as a New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor.

Significance in Biochemical and Oncological Research

Hydrazinecarbothioamide, N-methyl-N-phenyl-, serves as a versatile scaffold in biochemical studies. Its thiosemicarbazone backbone enables interactions with metalloenzymes, making it a candidate for inhibiting β-lactamase enzymes in antibiotic-resistant bacteria. For instance, derivatives like 19bh exhibit uncompetitive inhibition of NDM-1 with K~i~ = 0.44 μmol/L, restoring meropenem susceptibility in clinical isolates.

In oncology, while direct studies on this compound are limited, structural analogs demonstrate anti-proliferative effects via reactive oxygen species (ROS) generation and topoisomerase inhibition. Thiosemicarbazone-metal complexes, particularly those with copper or nickel, leverage the ligand’s N–N–S donor system to induce apoptosis in lung cancer cells. Although hydrazinecarbothioamide, N-methyl-N-phenyl-, itself is not a therapeutic agent, its role as a precursor in synthesizing redox-active metal complexes underscores its indirect relevance to anticancer drug development.

Nomenclature and Classification in Chemical Taxonomy

The systematic IUPAC name for this compound is hydrazinecarbothioamide, N-methyl-N-phenyl-, reflecting its core structure: a thiourea derivative with methyl and phenyl substituents on the nitrogen atoms. Alternative names include 3-amino-1-methyl-1-phenylthiourea and 4-methyl-4-phenyl-3-thiosemicarbazide.

Table 1: Nomenclature and Classification

| Property | Description |

|---|---|

| Molecular Formula | C~8~H~11~N~3~S |

| Molecular Weight | 181.26 g/mol |

| CAS Registry Number | 21076-11-9 |

| Chemical Class | Thiosemicarbazone |

| Functional Groups | Thioamide (–NH–C(=S)–NH–), N-methyl, N-phenyl |

Structural Relevance in Functional Group Chemistry

The compound’s reactivity stems from three key functional groups:

- Thioamide (–NH–C(=S)–NH–): The sulfur atom enhances metal-binding affinity, enabling coordination with transition metals like Co(II) and Ni(II). This group also participates in tautomerization, influencing redox properties.

- N-Methyl Group: Introduces steric hindrance, affecting conformational flexibility and substrate selectivity in enzyme interactions.

- N-Phenyl Group: Enhances lipophilicity, improving membrane permeability in biological systems.

Table 2: Structural Analysis of Functional Groups

X-ray crystallography and NMR studies reveal that the thioamide group adopts a planar configuration, facilitating conjugation with the phenyl ring. This geometry optimizes electron delocalization, critical for stabilizing charge-transfer complexes.

Classical Synthetic Routes

Hydrazinolysis of Carbon Disulfide

The hydrazinolysis of carbon disulfide represents one of the most fundamental and widely employed methods for synthesizing hydrazinecarbothioamide derivatives. This classical approach involves the nucleophilic attack of hydrazine on carbon disulfide, followed by subsequent functionalization to introduce the N-methyl-N-phenyl substituents [1] [2] [3].

The mechanism proceeds through a well-established two-step pathway. In the initial step, hydrazine acts as a nucleophile, attacking the electrophilic carbon center of carbon disulfide to form an intermediate hydrogen dithiocarbazate species (H₂N-NH-CS-SH). This step represents the rate-determining process with activation energies ranging from 168 to 248 kilojoules per mole, as determined through density functional theory calculations [2]. The second step involves the addition of a second hydrazine molecule, leading to the formation of thiocarbohydrazide with activation energies between 145 and 180 kilojoules per mole [2].

For the synthesis of N-methyl-N-phenyl-hydrazinecarbothioamide specifically, the process typically begins with the preparation of the parent thiocarbohydrazide, which subsequently undergoes selective N-substitution reactions. The reaction conditions generally involve aqueous or alcoholic media at temperatures ranging from room temperature to 80 degrees Celsius, with reaction times of 2 to 8 hours [1] [4]. Typical yields for this transformation range from 70 to 90 percent, making it an efficient synthetic route [5].

The advantages of this method include the use of simple, readily available reagents and high atom economy. However, careful pH control is essential to prevent side reactions and ensure optimal yields. The reaction is sensitive to pH variations, as both strongly acidic and strongly basic conditions can lead to undesired side products or reduced yields [1] [2].

Hydrazinolysis of Dialkyl Xanthates

The hydrazinolysis of dialkyl xanthates provides an alternative classical route to hydrazinecarbothioamide derivatives with distinct advantages in terms of reaction selectivity and mild conditions [4] [6]. This method involves the nucleophilic displacement of the alkoxy group in xanthate esters by hydrazine, leading to the formation of the desired carbothioamide structure.

Dialkyl xanthates serve as activated electrophiles due to the electron-withdrawing nature of the thiocarbonyl group, which enhances the electrophilicity of the carbon center. The mechanism involves the initial formation of a tetrahedral intermediate upon nucleophilic attack by hydrazine, followed by elimination of the alkoxide leaving group to yield the hydrazinecarbothioamide product [4] [6].

The reaction conditions for this transformation typically employ ethanol or methanol as solvent, with temperatures ranging from 40 to 80 degrees Celsius and reaction times of 3 to 6 hours [4]. The yields obtained through this method generally range from 60 to 85 percent, which, while somewhat lower than carbon disulfide hydrazinolysis, provides excellent selectivity and functional group tolerance [4].

For the synthesis of N-methyl-N-phenyl derivatives, the xanthate precursors can be pre-functionalized with the desired substituents, or alternatively, the xanthate hydrazinolysis can be followed by selective N-alkylation and N-arylation reactions. The mild reaction conditions make this approach particularly suitable for substrates containing sensitive functional groups that might not tolerate the more vigorous conditions required for carbon disulfide hydrazinolysis [4] [6].

Reactions with Thiophosgene

Thiophosgene (CSCl₂) represents a highly reactive electrophile that readily undergoes nucleophilic substitution with hydrazine derivatives to afford hydrazinecarbothioamide products [7]. This classical synthetic approach offers several advantages, including high reactivity, fast reaction rates, and excellent yields, making it particularly attractive for laboratory-scale synthesis.

The mechanism involves the direct nucleophilic substitution of the chloride leaving groups by hydrazine nucleophiles. The high electrophilicity of the thiocarbonyl carbon in thiophosgene facilitates rapid reaction even under mild conditions. The reaction typically proceeds through a concerted mechanism, with simultaneous C-N bond formation and C-Cl bond cleavage [7].

Reaction conditions for thiophosgene-based synthesis generally employ dry organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from 0 to 25 degrees Celsius and reaction times of 1 to 4 hours [7]. The use of anhydrous conditions is essential to prevent hydrolysis of thiophosgene, which would lead to reduced yields and formation of undesired byproducts. Typical yields for this transformation range from 65 to 95 percent [7].

Despite the excellent reactivity and yields achieved with thiophosgene, this method has significant limitations related to the toxicity and handling requirements of the reagent. Thiophosgene is highly toxic and requires specialized safety equipment and procedures, limiting its practical application in large-scale synthesis. Additionally, the formation of hydrogen chloride as a byproduct necessitates the use of base to neutralize the acid, which can complicate the reaction workup [7].

Modern Synthetic Approaches

Phase-Transfer Catalysis Methods

Phase-transfer catalysis has emerged as a powerful and environmentally friendly approach for the synthesis of hydrazinecarbothioamide derivatives, offering significant advantages in terms of reaction efficiency, selectivity, and reduced environmental impact [8] [9] [10]. This methodology enables the efficient transfer of ionic reactants between immiscible phases, facilitating reactions that would otherwise be difficult or impossible under conventional conditions.

The phase-transfer catalysis approach for hydrazinecarbothioamide synthesis typically employs quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or polyethylene glycol derivatives like PEG-400 as phase-transfer agents [8] [9] [11]. These catalysts facilitate the transfer of anionic nucleophiles from the aqueous phase into the organic phase, where they can react with electrophilic substrates to form the desired products.

For the synthesis of N-methyl-N-phenyl-hydrazinecarbothioamide, the process typically involves the reaction of thiocarbohydrazide with appropriate alkylating and arylating agents in a biphasic system. The phase-transfer catalyst, typically used at 2 mole percent loading, enables the efficient transfer of the deprotonated hydrazinecarbothioamide anion into the organic phase, where it undergoes nucleophilic substitution reactions with methyl iodide and phenyl derivatives [9] [11].

Reaction conditions for phase-transfer catalyzed synthesis are notably mild, often proceeding at room temperature with reaction times ranging from 2 to 6 hours [9] [11]. The use of toluene as the organic phase and aqueous potassium hydroxide (50 weight percent) as the base provides optimal results, with yields typically ranging from 89 to 95 percent [9]. The method offers excellent reproducibility and scalability, making it suitable for both laboratory and industrial applications.

The advantages of phase-transfer catalysis include reduced organic solvent consumption, mild reaction conditions, high yields, and excellent functional group tolerance. The method is particularly advantageous for the introduction of multiple substituents in a single reaction vessel, enabling efficient one-pot synthesis of complex hydrazinecarbothioamide derivatives [9] [10].

Solvent-Free Synthetic Techniques

Solvent-free synthesis represents a paradigm shift toward more sustainable and environmentally benign synthetic methodologies [12] [13] [14]. For hydrazinecarbothioamide synthesis, solvent-free approaches typically employ solid support systems, mechanical activation, or neat reaction conditions to achieve efficient transformations without the use of organic solvents.

The solvent-free synthesis of hydrazinecarbothioamide derivatives commonly employs silica gel as a solid support, facilitating the intimate mixing of reactants and promoting efficient reaction through surface interactions [12] [13]. The general procedure involves the thorough mixing of reactants with silica gel (200-400 mesh), followed by mechanical grinding or ball-milling to ensure homogeneous distribution of the starting materials.

For the preparation of N-methyl-N-phenyl-hydrazinecarbothioamide, the process typically begins with the formation of the parent hydrazinecarbothioamide through the reaction of appropriate aldehyde or ketone precursors with thiosemicarbazide on silica gel support [12] [13]. The reaction mixture is then subjected to grinding for 10 to 30 minutes at room temperature to 60 degrees Celsius, achieving yields of 82 to 89 percent [12].

The solvent-free approach offers several distinct advantages, including elimination of organic solvents, reduced reaction times, simplified workup procedures, and enhanced reaction rates due to the concentrating effect of the solid support. Additionally, the method is highly compatible with green chemistry principles and provides excellent atom economy [12] [13] [14].

The mechanism of solvent-free reactions involves enhanced molecular interactions at the solid-gas or solid-solid interface, leading to increased reaction rates compared to solution-phase reactions. The silica gel surface provides sites for reactant adsorption and activation, facilitating bond formation through surface-mediated processes [12] [13].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the field of synthetic chemistry by providing rapid, efficient, and environmentally friendly methods for the preparation of complex organic molecules [15] [16] [17] [18]. For hydrazinecarbothioamide synthesis, microwave irradiation offers significant advantages in terms of reaction rate enhancement, improved yields, and energy efficiency.

The microwave-assisted synthesis of hydrazinecarbothioamide derivatives typically employs domestic or specialized microwave reactors operating at 2450 megahertz frequency with power settings ranging from 800 to 1000 watts [15] [16] [17]. The rapid heating achieved through microwave irradiation enables dramatic reduction in reaction times, often from hours to minutes, while maintaining or improving product yields.

For the synthesis of N-methyl-N-phenyl-hydrazinecarbothioamide, the microwave-assisted approach typically involves the condensation of appropriate carbonyl compounds with thiosemicarbazide derivatives under microwave irradiation. The reaction conditions generally employ temperatures ranging from 100 to 150 degrees Celsius with irradiation times of 2 to 5 minutes [15] [16] [17] [18].

The mechanism of microwave acceleration involves the direct coupling of microwave energy with polar molecules, leading to rapid and uniform heating throughout the reaction mixture. This selective heating effect enables precise temperature control and eliminates hot spots that can lead to side reactions or product decomposition [15] [16] [17].

Typical yields for microwave-assisted synthesis range from 85 to 92 percent, representing significant improvements over conventional heating methods [15] [16] [17] [18]. The method offers excellent reproducibility and is readily scalable for larger synthetic applications. Additionally, the rapid reaction times and energy efficiency make this approach highly attractive from both economic and environmental perspectives.

Functionalization and Derivative Synthesis

N-Substitution Reactions

N-substitution reactions represent critical transformations for introducing specific functional groups into the hydrazinecarbothioamide framework, enabling the synthesis of N-methyl-N-phenyl-hydrazinecarbothioamide and related derivatives [21]. These reactions typically proceed through nucleophilic substitution mechanisms, where the nitrogen atoms of the hydrazinecarbothioamide serve as nucleophiles attacking electrophilic substrates.

For N-methylation reactions, methyl iodide serves as the preferred alkylating agent due to its high reactivity and selectivity [21]. The reaction typically employs potassium carbonate as base in dimethylformamide solvent, with temperatures maintained at 60 degrees Celsius for 3 to 5 hours. Under these conditions, selective monomethylation can be achieved with yields ranging from 75 to 85 percent [21]. The mechanism involves SN2 displacement of iodide by the nucleophilic nitrogen, with activation energies typically ranging from 90 to 140 kilojoules per mole.

N-phenylation reactions require more sophisticated approaches due to the lower electrophilicity of aryl electrophiles compared to alkyl halides. The most effective methods involve the use of phenyl isothiocyanate or the coupling of aniline derivatives with carbon disulfide followed by hydrazinolysis [22] . These reactions typically proceed in ethanol under reflux conditions for 4 to 6 hours, achieving yields of 80 to 92 percent [22] .

Alternative approaches for N-arylation include copper-catalyzed cross-coupling reactions, which enable the direct coupling of hydrazinecarbothioamide derivatives with aryl halides under mild conditions. These methods offer excellent functional group tolerance and enable the introduction of diverse aryl substituents with high efficiency .

The selectivity of N-substitution reactions can be controlled through careful choice of reaction conditions, stoichiometry, and protecting group strategies. For the synthesis of N-methyl-N-phenyl derivatives, sequential alkylation and arylation protocols are typically employed to ensure selective substitution at the desired nitrogen centers [21].

Cyclization to Heterocyclic Systems

The cyclization of hydrazinecarbothioamide derivatives to form heterocyclic systems represents a fundamental transformation that provides access to a diverse array of biologically active compounds [23] [24] [25] [26]. These cyclization reactions typically proceed through intramolecular nucleophilic attack mechanisms, leading to the formation of five- and six-membered heterocyclic rings.

Triazole formation represents one of the most important cyclization reactions of hydrazinecarbothioamide derivatives [24] [25] [26]. The transformation typically involves treatment with sodium hydroxide under reflux conditions, leading to intramolecular cyclization and formation of 1,2,4-triazole-3-thione derivatives. The reaction proceeds through deprotonation of the hydrazine nitrogen, followed by nucleophilic attack on the thiocarbonyl carbon to form the five-membered ring system [24] [26].

Reaction conditions for triazole formation typically employ 8 percent aqueous sodium hydroxide at reflux temperature for 5 hours, achieving yields of 85 to 90 percent [8] [26]. The mechanism involves initial deprotonation of the terminal amino group, followed by intramolecular cyclization with elimination of water. The activation energy for this transformation ranges from 110 to 150 kilojoules per mole [26].

Thiadiazole formation provides an alternative cyclization pathway that proceeds under acidic conditions [23] [27]. Treatment of hydrazinecarbothioamide derivatives with sulfuric acid at temperatures of 80 to 100 degrees Celsius for 2 to 4 hours leads to the formation of 1,3,4-thiadiazole derivatives with yields ranging from 78 to 86 percent [23] [27]. The mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the sulfur atom.

Oxadiazole formation can be achieved through oxidative cyclization using iodine/potassium iodide systems in basic media [26]. These reactions typically proceed at room temperature over 6 to 12 hours, achieving yields of 65 to 80 percent. The mechanism involves oxidation of the thiocarbonyl group to the corresponding carbonyl, followed by intramolecular cyclization to form the oxadiazole ring [26].

Modification of Pendant Functional Groups

The modification of pendant functional groups in hydrazinecarbothioamide derivatives enables fine-tuning of molecular properties and biological activities [28] [29] [30]. These transformations typically target reactive sites within the molecule, such as amino groups, thiocarbonyl functionalities, or aromatic substituents, to introduce new functional groups or alter existing ones.

Amino group modifications represent important transformations for introducing hydrogen-bonding capabilities and altering the electronic properties of hydrazinecarbothioamide derivatives [28] [30]. Acylation reactions using acid chlorides or anhydrides provide access to amide derivatives with enhanced stability and modified biological properties. These reactions typically proceed under mild basic conditions using triethylamine or pyridine as base, achieving yields of 80 to 95 percent [28].

Alkylation of amino groups can be achieved using alkyl halides in the presence of base, providing access to secondary and tertiary amine derivatives. These transformations are particularly useful for introducing lipophilic groups that can enhance membrane permeability and biological activity [28] [30].

Thiocarbonyl modifications enable the conversion of hydrazinecarbothioamide derivatives to related functional groups such as carbothioamides, carboxamides, or guanidines [28] [29]. These transformations typically involve treatment with appropriate nucleophiles or electrophiles under controlled conditions to achieve selective modification of the thiocarbonyl functionality.

Aromatic substitution reactions provide access to derivatives with modified electronic and steric properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can be employed to introduce electron-withdrawing groups that alter the reactivity and biological properties of the molecule [29] [30].

The development of protecting group strategies has enabled selective modification of specific functional groups while leaving others unchanged. Common protecting groups for amino functionalities include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl groups, which can be introduced and removed under mild conditions to enable selective transformations [28] [29].